molecular formula C9H10O B3044846 1-(Ethenyloxy)-3-methylbenzene CAS No. 1005-40-9

1-(Ethenyloxy)-3-methylbenzene

Cat. No.: B3044846
CAS No.: 1005-40-9
M. Wt: 134.17 g/mol
InChI Key: ZBUCIAUZAGKZOS-UHFFFAOYSA-N
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Description

1-(Ethenyloxy)-3-methylbenzene, a compound with the molecular formula C9H10O and a molecular weight of 134.18 , is a specialty chemical of interest in organic synthesis and materials research. This compound, also known as 3-methylphenyl vinyl ether, belongs to the class of vinyl ethers, which are characterized by their reactivity as electron-rich enol ethers. As a high-value building block, its primary research applications include its role as a monomer in polymerization reactions and as a reactant in cycloadditions and other synthesis pathways for developing novel organic structures . The precise mechanism of action for this compound is application-dependent; in polymer science, it can undergo cationic polymerization, while in organic synthesis, it often acts as a dienophile in Diels-Alder reactions or a precursor for introducing the 3-methylphenoxy group into more complex molecules. Researchers utilize this reagent in the development of advanced polymers, functionalized materials, and fine chemicals. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-3-10-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUCIAUZAGKZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70491360
Record name 1-(Ethenyloxy)-3-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-40-9
Record name 1-(Ethenyloxy)-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Ethenyloxy)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70491360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Pathways of 1 Ethenyloxy 3 Methylbenzene

Pericyclic Transformations

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For aryl vinyl ethers like 1-(ethenyloxy)-3-methylbenzene, the key pericyclic transformations include Claisen rearrangements of the corresponding allyl ethers and Diels-Alder cycloadditions involving the vinyl moiety.

Claisen Rearrangements of Allyl Aryl Vinyl Ethers

The Claisen rearrangement is a powerful, thermally induced organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement for forming carbon-carbon bonds. wikipedia.org The classic reaction involves an allyl vinyl ether or an allyl aryl ether. libretexts.orglibretexts.org For this compound, the relevant substrate for a classic aromatic Claisen rearrangement would be its corresponding allyl ether, allyl m-cresyl ether.

Heating an allyl aryl ether typically results in an intramolecular rearrangement to yield an ortho-allylphenol. libretexts.org The reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org This process begins with the formation of a C-C bond between the terminal carbon of the allyl group and the ortho position of the benzene (B151609) ring, concurrent with the cleavage of the ether's C-O bond. libretexts.org The resulting intermediate is a non-aromatic cyclohexadienone, which rapidly undergoes a proton shift (tautomerization) to restore the aromaticity and form the final phenol (B47542) product. libretexts.orglibretexts.org

The regioselectivity of the aromatic Claisen rearrangement is influenced by substituents on the benzene ring. wikipedia.org In the case of an allyl ether derived from m-cresol (B1676322), the meta-positioned methyl group is an electron-donating group. Such groups tend to direct the rearranging allyl group to the para-position. wikipedia.org If both ortho positions are blocked, the allyl group migrates to the para position via a subsequent Cope rearrangement of the ortho-intermediate. organic-chemistry.org The general mechanism is highly stereospecific and proceeds intramolecularly, a fact confirmed by crossover experiments which show no intermolecular product formation. wikipedia.org

Rearrangement TypeSubstrate ExampleKey FeatureProduct Type
Aromatic ClaisenAllyl m-cresyl ether organic-chemistry.orgorganic-chemistry.org-Sigmatropic shiftSubstituted Allylphenol
Aliphatic ClaisenAllyl vinyl ether organic-chemistry.orgorganic-chemistry.org-Sigmatropic shiftγ,δ-Unsaturated carbonyl

Diels-Alder Cycloaddition Reactions

The vinyl group of this compound can participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. As an enol ether, it is an electron-rich alkene due to electron donation from the oxygen atom, making it particularly reactive toward electron-poor dienes. wikipedia.orgresearchgate.net

These reactions can be promoted thermally or by using Lewis acids. The cycloaddition is typically concerted and stereospecific, forming a six-membered ring. researchgate.net Aryl vinyl ethers can also undergo radical cation Diels-Alder reactions. researchgate.netbeilstein-journals.org In these processes, single-electron transfer (SET) from the electron-rich aryl vinyl ether generates a radical cation intermediate, which then reacts with a diene. beilstein-journals.org For instance, the reaction of an aryl vinyl ether with a diene like 2,3-dimethyl-1,3-butadiene (B165502) can lead to the formation of six-membered rings. researchgate.net

The reactivity in Diels-Alder reactions can be influenced by the electronic nature of both the diene and the dienophile. researchgate.net Given the electron-rich nature of the vinyl ether moiety in this compound, it is an excellent candidate for inverse-demand Diels-Alder reactions, where it would react with an electron-deficient diene.

Electrophilic Addition Reactions to the Vinyl Moiety

The vinyl group in this compound is highly susceptible to electrophilic attack due to the electron-donating character of the aryloxy group, which makes the double bond electron-rich. wikipedia.org The mechanism of electrophilic addition typically involves the attack of an electrophile on the β-carbon of the vinyl group. This regioselectivity is driven by the formation of a resonance-stabilized oxocarbenium ion intermediate, where the positive charge is delocalized onto the oxygen atom. stackexchange.comresearchgate.net

A primary example of this reactivity is acid-catalyzed hydrolysis. In the presence of an acid, a proton adds to the β-carbon, leading to the formation of a hemiacetal intermediate. researchgate.net This intermediate is unstable and rapidly decomposes to yield m-cresol and acetaldehyde. stackexchange.com The rate-determining step in this process is typically the initial proton transfer to the carbon. researchgate.net The reaction is subject to general acid catalysis, meaning the rate increases with the concentration of the acidic species. rsc.orgnih.gov

Besides hydrolysis, other electrophiles can add across the double bond. For example, aryl vinyl ethers can be epoxidized to form reactive metabolites like phenoxyoxiranes. nih.gov These epoxides are themselves potent electrophiles. nih.gov The reaction of vinyl ethers with reagents like p-toluenesulfenyl chloride (p-TolSCl) in the presence of a Lewis acid such as tin(IV) chloride (SnCl₄) also proceeds via electrophilic addition to form functionalized products. tandfonline.comresearchgate.net

ReactionReagentIntermediateProduct(s)
Acid-Catalyzed HydrolysisH₃O⁺Oxocarbenium ion / Hemiacetalm-Cresol, Acetaldehyde
EpoxidationDimethyldioxirane-m-Cresyloxirane
Addition of ArSClp-TolSCl / SnCl₄Thiranium ion-like2-(m-tolyloxy)-2-chloroethyl p-tolyl sulfide

Polymerization and Copolymerization Dynamics

This compound, as a vinyl ether, is a highly suitable monomer for cationic polymerization. The electron-donating m-tolyloxy group effectively stabilizes the propagating carbocationic center, facilitating the chain growth process. nii.ac.jpnih.gov

Cationic Polymerization Mechanisms

Cationic polymerization is a form of chain-growth polymerization initiated by an electrophile, typically a protic acid or a Lewis acid. wikipedia.org For vinyl ethers, the initiation step involves the addition of the electrophilic initiator to the monomer, generating a carbocation at the α-carbon, which is stabilized by the adjacent oxygen atom. nii.ac.jp This carbocationic species then serves as the active center for propagation.

The polymerization of vinyl m-cresyl ether has been documented, using Friedel-Crafts catalysts like zinc chloride or aluminum chloride. google.comgoogle.com When initiated with zinc chloride at room temperature, this compound is converted into a colorless, highly viscous, and sticky resinous polymer. google.com The choice of initiator, solvent, and temperature significantly impacts the polymerization process, including the rate of reaction and the molecular weight of the resulting polymer. wikipedia.orgspsj.or.jp Modern techniques often employ living cationic polymerization methods, which allow for precise control over the polymer's molecular weight, a narrow molecular weight distribution, and the synthesis of well-defined block copolymers. nih.govnsf.gov

Initiation and Propagation Kinetics

The kinetics of cationic polymerization are characterized by distinct initiation, propagation, and termination/chain transfer steps. Initiation involves the formation of the initial carbocation from the monomer. nii.ac.jp In systems initiated by a Lewis acid (e.g., SnCl₄) and a protic co-initiator (e.g., HCl), an adduct is formed that protonates the monomer. spsj.or.jp

Propagation proceeds by the sequential addition of monomer units to the growing carbocationic chain end. The rate of propagation is typically very high for reactive monomers like vinyl ethers. spsj.or.jp Kinetic studies on alkyl vinyl ethers have shown that the polymerization rate is often first-order with respect to both the monomer and the initiator concentrations. researchgate.net

The stability of the propagating carbocation is paramount. The aryloxy group in this compound provides significant resonance stabilization, leading to a high propagation rate. However, uncontrolled polymerization can lead to side reactions like chain transfer, where the active center is transferred to a monomer, solvent, or counter-ion, which terminates one chain while initiating another. nih.gov Living cationic polymerization systems are designed to minimize or eliminate termination and chain transfer. This is often achieved by using specific initiator systems (e.g., HI/I₂ or HCl-adducts with weak Lewis acids) and carefully controlling reaction conditions, such as using non-polar solvents at low temperatures, to create a dynamic equilibrium between dormant and active propagating species. acs.org

Kinetic StepDescriptionKey Factors for this compound
Initiation Generation of the initial carbocationic active center from the monomer.Requires a protic or Lewis acid initiator (e.g., ZnCl₂). google.com
Propagation Stepwise addition of monomer to the growing polymer chain.Rapid due to resonance stabilization of the carbocation by the m-tolyloxy group.
Chain Transfer Termination of a growing chain with simultaneous start of a new one.A competing reaction that can be suppressed under living polymerization conditions.

Cyclopolymerization Pathways for Bis(ethenyloxy)benzene Derivatives

Cyclopolymerization is a polymerization reaction that leads to the formation of cyclic structures along the main chain of the polymer. This process is particularly relevant for non-conjugated dienes, such as bis(ethenyloxy)benzene derivatives. The study of these derivatives provides insight into the potential cyclopolymerization behavior of related structures.

For monomers like 1,2-bis(ethenyloxy)benzene, both radical and cationic initiation can lead to cyclopolymers. acs.org The size of the resulting ring in the polymer backbone can depend on the type of initiation. Cationic initiation of 1,2-bis(2-ethenyloxyethoxy)benzene, a related monomer with a longer spacer between the vinyl groups, has been shown to produce polymers with macrocyclic ether units. acs.orgtandfonline.com The introduction of bulky substituents on the benzene ring can increase the tendency for cyclopolymerization. researchgate.net Living cationic cyclopolymerization has also been achieved, yielding soluble polymers with cyclized repeating units and controlled molecular weights. researchgate.net

The general pathway for the cyclopolymerization of a bis(ethenyloxy)benzene monomer involves an intramolecular cyclization step following the initial intermolecular addition of a monomer to the growing chain. This results in a polymer chain composed of repeating cyclic units.

Other Significant Chemical Transformations (e.g., etherification, addition-elimination)

Besides polymerization, the vinyl ether functionality in this compound can undergo other chemical transformations.

Etherification: The vinyl ether group is generally stable under basic and neutral conditions but is sensitive to acidic conditions, which can lead to hydrolysis of the ether linkage. The synthesis of vinyl ethers itself often involves a transetherification reaction or the reaction of an alcohol with acetylene (B1199291). The reverse reaction, cleavage of the ether, can occur under strong acidic conditions. youtube.com

Addition-Elimination Reactions: The electron-rich double bond of vinyl ethers can participate in addition reactions. For example, the reaction of a vinyl ether with an electrophile can lead to an initial addition product. Depending on the structure of the reactants and the reaction conditions, this can be followed by an elimination step. rsc.org For instance, addition of amines to p-tolyl vinyl sulphone, a related compound, has been studied, demonstrating the susceptibility of the vinyl group to nucleophilic attack after activation. rsc.org The reaction of tert-butyl vinyl ether with p-toluenesulfenyl chloride results in an addition product that can further react with various nucleophiles. researchgate.net These types of reactions highlight the versatility of the vinyl ether group as a synthetic intermediate.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethenyloxy 3 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-(ethenyloxy)-3-methylbenzene, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide detailed information about the electronic environment of each atom, allowing for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the vinyl, aromatic, and methyl protons are observed. The vinyl protons typically appear as a set of coupled multiplets in the downfield region of the spectrum due to the deshielding effect of the adjacent oxygen atom and the aromatic ring. The aromatic protons resonate in their characteristic region, with their splitting patterns revealing the substitution pattern on the benzene (B151609) ring. The methyl protons, being attached to the aromatic ring, appear as a singlet in the upfield region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. The number of signals confirms the molecular symmetry. For instance, in 1,3-dimethylbenzene, five distinct signals are observed, indicating five different carbon environments. docbrown.info Similarly, methylbenzene (toluene) also shows five distinct carbon signals. docbrown.info

For this compound, one would expect to see signals for the two vinyl carbons, six aromatic carbons (some of which may be equivalent due to symmetry), and one methyl carbon. The chemical shifts are influenced by factors such as hybridization and electronegativity of neighboring atoms. libretexts.org Carbons of the vinyl group and the aromatic ring are sp² hybridized and thus appear at lower fields compared to the sp³ hybridized methyl carbon. libretexts.org The carbon attached to the oxygen atom will be the most downfield among the aromatic carbons due to the oxygen's electron-withdrawing nature.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (ppm)
Vinyl (=CH₂) 90 - 110
Vinyl (-O-CH=) 140 - 150
Aromatic (C-O) 155 - 160
Aromatic (C-CH₃) 138 - 142
Aromatic (C-H) 115 - 130

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modesacs.orgksu.edu.sanist.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation, which is active for vibrations that cause a change in the dipole moment. illinois.edu Raman spectroscopy, on the other hand, is based on the inelastic scattering of light and is sensitive to vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa

For this compound, key functional groups include the vinyl ether and the substituted benzene ring. The IR spectrum is expected to show characteristic absorption bands for the C-O-C stretching of the ether, the C=C stretching of the vinyl group, and the various C-H and C=C vibrations of the aromatic ring. The Raman spectrum will also display these vibrations, often with different relative intensities, particularly for the non-polar C=C bonds. ksu.edu.sa

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Vinyl Ether =C-H stretching 3100 - 3000
C=C stretching 1650 - 1600
C-O stretching 1250 - 1200 (asymmetric)
1050 - 1000 (symmetric)
Aromatic Ring C-H stretching 3100 - 3000
C=C stretching 1600 and 1475 (in-plane)
C-H bending 900 - 675 (out-of-plane)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysisnist.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. jeol.com For this compound (C₉H₁₀O), the calculated exact mass is 134.0732 Da. nih.gov HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.

In addition to accurate mass determination, mass spectrometry provides information about the molecule's structure through its fragmentation pattern. Under electron ionization (EI), this compound will fragment in a characteristic manner. Common fragmentation pathways would likely involve the loss of the vinyl group, the methyl group, or cleavage of the ether bond, leading to the formation of stable carbocations. Analysis of these fragment ions helps to piece together the molecular structure.

X-ray Diffraction (XRD) for Crystalline Structural Analysis (if applicable for derivatives)nist.gov

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. While this compound is a liquid at room temperature, this technique is highly applicable to any solid, crystalline derivatives that may be synthesized. acs.org The diffraction pattern produced when X-rays pass through a crystal allows for the calculation of electron density maps, from which the precise positions of atoms, bond lengths, and bond angles can be determined. This provides an unambiguous confirmation of the molecular structure and its packing in the solid state.

Specialized Spectroscopic Techniques for Intermolecular Interactions (e.g., Microwave Spectroscopy)aps.org

Microwave spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. libretexts.org It provides extremely precise information about the molecule's geometry, including bond lengths and angles. tanta.edu.eg For a molecule like this compound, which has a permanent dipole moment, microwave spectroscopy can be used to determine its rotational constants. tanta.edu.eg These constants are inversely proportional to the moments of inertia of the molecule, which are in turn dependent on the atomic masses and their arrangement in space. The study of isotopically substituted species can further refine the structural determination. mst.edu Furthermore, the fine and hyperfine structures in the rotational spectrum can provide insights into intramolecular dynamics and electronic distribution.

Computational and Theoretical Investigations of 1 Ethenyloxy 3 Methylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. northwestern.edu These methods solve the Schrödinger equation for a given molecular system, yielding information about its energy, structure, and electronic properties. northwestern.eduuwo.ca For molecules like 1-(ethenyloxy)-3-methylbenzene, two main approaches are commonly employed: Density Functional Theory (DFT) for a balance of computational cost and accuracy, and more rigorous Ab Initio methods for high-precision benchmark calculations. tennessee.eduuwo.ca

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It is often used to optimize molecular geometries and predict properties of the ground state. chemrxiv.org Studies on related aromatic ethers and vinyl ether systems frequently employ DFT methods, such as B3LYP or M06-2X, combined with basis sets like 6-31G* or 6-311++G(d,p), to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netmdpi.com

For this compound, DFT calculations would reveal key structural parameters. The geometry is characterized by the planarity of the benzene (B151609) ring and the orientation of the vinyl ether group. The dihedral angle between the vinyl group and the aromatic ring is a critical parameter that influences the extent of π-conjugation between the vinyl double bond and the aromatic system. The computed properties available on public databases, likely derived from such computational methods, provide a foundational understanding of the molecule's characteristics. nih.gov

Table 1: Selected Computed Ground State Properties of this compound

This table presents data computationally derived and available in public chemical databases. These values are typically calculated using DFT or similar methods.

PropertyValueReference
Molecular Weight134.17 g/mol nih.gov
XLogP33.1 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count2 nih.gov
Topological Polar Surface Area9.2 Ų nih.gov
Formal Charge0 nih.gov

Data sourced from PubChem. nih.gov

DFT calculations can also provide insights into the distribution of electrons through Mulliken charge analysis and the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of empirical parameters. dokumen.pub These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory (e.g., CCSD(T)), offer higher accuracy than standard DFT for calculating energies and properties, albeit at a greater computational expense. tennessee.edursc.org

High-accuracy ab initio calculations are particularly important for benchmarking the results of more approximate methods and for studying systems where electron correlation effects are significant. researchgate.net For instance, a theoretical study on the reaction of methyl vinyl ether, a structural analog, utilized ab initio methods to investigate reaction pathways and transition states. ustc.edu.cn In the context of this compound, these high-level calculations could be used to precisely determine bond dissociation energies, reaction enthalpies, and activation barriers for various chemical transformations.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is crucial for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states. nih.gov For vinyl ethers, common reactions include polymerization, cycloadditions, and rearrangements. Computational studies on analogous systems, like the rearrangement of allyl p-tolyl ether, have used DFT (B3LYP/6-31G*) to demonstrate that the reaction proceeds through an asynchronous concerted mechanism. researchgate.net Such studies calculate the energy profile along the reaction coordinate, identifying the transition state structure and its associated activation energy (energy barrier). researchgate.net

In a study of rearrangements of o-tolyl aryl ethers, DFT calculations with the M06-2X functional were used to investigate competing radical and anionic pathways. mdpi.com This level of theory allowed for the determination that an anionic Truce-Smiles rearrangement was more favorable than a radical-based mechanism. mdpi.com Similarly, for this compound, theoretical modeling could predict its reactivity in various transformations. For example, in cationic polymerization, modeling could elucidate the activation step and the mechanism of chain propagation. nih.gov The calculations would involve locating the transition state structures for each elementary step and calculating the corresponding energy barriers, which govern the kinetics of the reaction.

Table 2: Representative DFT Functionals and Basis Sets Used in Reaction Mechanism Studies of Aryl Ethers

This table illustrates common computational methods applied to molecules structurally related to this compound.

Study SubjectDFT FunctionalBasis SetApplicationReference
Rearrangement of allyl p-tolyl etherB3LYP6-31G*Mechanism and kinetic parameter calculation researchgate.net
Rearrangements of o-tolyl aryl ethersM06-2X6-311++G(d,p)Investigation of radical vs. anionic pathways mdpi.com
OH-initiated oxidation of tolueneBHandHLYP6-311++G(d,p)Geometry optimization and frequency calculations researchgate.net

Computational Analysis of Noncovalent Interactions

Noncovalent interactions are critical in determining the physical properties and supramolecular chemistry of compounds. science.gov For this compound, the key noncovalent forces at play are hydrogen bonding (acting as an acceptor) and interactions involving its aromatic π-system.

The ether oxygen atom in this compound possesses lone pairs of electrons, making it a hydrogen bond acceptor. nih.gov While the molecule itself cannot act as a hydrogen bond donor, it can form hydrogen bonds with protic solvents like water or alcohols. researchgate.net Computational models, particularly those incorporating a polarizable continuum model (PCM) or explicit solvent molecules, can quantify the strength and geometry of these interactions. researchgate.net Studies on similar ethers have shown that such hydrogen bonding can significantly influence reaction rates in polar, protic solvents by stabilizing transition states. researchgate.net The analysis of these interactions is crucial for understanding the molecule's behavior in solution. anr.fr

Conformational Analysis and Isomer Energetics

Currently, there are no available research articles that provide a detailed conformational analysis or a quantitative assessment of the energetics of different isomers of this compound. Such studies would typically involve quantum chemical calculations to identify stable conformers arising from the rotation around the C-O bonds and to determine their relative energies and the energy barriers for interconversion.

In the absence of specific data for this compound, a general understanding can be inferred from studies on structurally related molecules like anisole (B1667542) (methoxybenzene) and other aryl vinyl ethers. For these types of molecules, the orientation of the ether group relative to the benzene ring dictates the conformational landscape. The primary dihedral angles of interest would be the C(aryl)-O-C(vinyl)-C and O-C(vinyl)-C=C angles. The planarity of the vinyl group with the aromatic ring is a key factor, influenced by a balance of steric hindrance from the ortho-methyl group and electronic effects like conjugation.

A comprehensive computational study would typically provide the following, which is currently not available for this compound:

Potential Energy Surface (PES) Scan: A scan of the potential energy surface by systematically rotating the key dihedral angles to identify all energy minima (stable conformers) and transition states.

Geometric Parameters of Conformers: The optimized bond lengths, bond angles, and dihedral angles for each stable conformer.

Relative Energies: The calculated energy differences between the identified conformers, usually at a high level of theory (e.g., using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory) with an appropriate basis set. This data would indicate the most stable conformer at 0 Kelvin.

Rotational Barriers: The energy barriers separating the different conformers, which are crucial for understanding the dynamics of the molecule at different temperatures.

Without dedicated research, any discussion on the specific conformational preferences and isomer energetics of this compound remains speculative.

Molecular Dynamics Simulations for Dynamic Behavior

Similarly, there is a lack of published studies employing molecular dynamics (MD) simulations to investigate the dynamic behavior of this compound. MD simulations could provide valuable insights into how the molecule behaves over time in different environments (e.g., in the gas phase, in a solvent, or in a polymer matrix).

A typical molecular dynamics study on this compound would aim to understand:

Conformational Dynamics: How the molecule transitions between its different stable conformations at various temperatures. This would involve analyzing the time evolution of the key dihedral angles.

Solvent Effects: The influence of different solvents on the conformational equilibrium and dynamics.

Intermolecular Interactions: How molecules of this compound interact with each other in the liquid state.

Vibrational Spectra: Calculation of vibrational frequencies from the simulations, which could be compared with experimental spectroscopic data.

Given the absence of such simulation data, a detailed description of the dynamic properties of this compound at the atomic level is not possible at this time. Future computational studies are necessary to elucidate these important aspects of its chemical behavior.

Applications of 1 Ethenyloxy 3 Methylbenzene in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecular Synthesis

In the field of organic synthesis, small molecules with reactive functional groups, known as building blocks, are fundamental for constructing more complex molecular structures. cymitquimica.com 1-(Ethenyloxy)-3-methylbenzene serves as a key building block, offering a reactive vinyl ether moiety for a range of synthetic manipulations.

The vinyl ether group in this compound is particularly susceptible to reactions that form new carbon-carbon bonds, a cornerstone of modern organic synthesis. liv.ac.uk The electron-rich nature of the double bond facilitates its participation in various coupling reactions. For instance, palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura reactions, can be employed to couple the vinyl ether with other organic molecules, thereby constructing more elaborate carbon skeletons. researchgate.net These reactions are pivotal in synthesizing a wide array of organic compounds with potential applications in pharmaceuticals and agrochemicals.

The reactivity of the vinyl ether allows it to act as a nucleophile or to be transformed into other functional groups that can then participate in C-C bond formation. For example, hydrolysis of the vinyl ether can yield a ketone, which can then undergo aldol (B89426) or Wittig reactions to extend the carbon chain. Furthermore, the vinyl ether can participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to form cyclic structures that are prevalent in many natural products and biologically active molecules. acs.org

Beyond its direct use in C-C bond formation, this compound serves as a valuable intermediate in multi-step synthetic sequences. Its ability to protect hydroxyl groups is a key feature. The vinyl ether can react with an alcohol to form an acetal, effectively masking the alcohol's reactivity while other chemical transformations are carried out on the molecule. This protecting group can be readily removed under mild acidic conditions, regenerating the alcohol. This strategy is crucial in the total synthesis of complex natural products where multiple functional groups need to be selectively manipulated.

Furthermore, the aromatic ring of this compound can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at specific positions. This, combined with the reactivity of the vinyl ether group, makes it a versatile platform for creating a diverse range of molecular architectures. The ability to build upon both the aromatic and vinyloxy portions of the molecule provides synthetic chemists with a powerful tool for molecular design and construction. nih.gov

Utilization in Polymer Science for the Development of Novel Functional Materials

The vinyl ether functionality of this compound makes it a valuable monomer in polymer science. Its polymerization and copolymerization lead to the formation of materials with unique and tunable properties.

This compound can undergo cationic polymerization to produce poly(m-tolyl vinyl ether). nih.gov Cationic polymerization is a suitable method for vinyl ethers due to the electron-donating nature of the ether oxygen, which stabilizes the growing carbocationic chain end. nih.gov The resulting poly(aryl vinyl ether)s are a class of polymers with interesting thermal and optical properties.

Recent advancements in controlled/living cationic polymerization techniques have enabled the synthesis of poly(vinyl ether)s with well-defined molecular weights and low dispersity. d-nb.info This level of control is crucial for tailoring the macroscopic properties of the resulting material. The polymerization can be initiated by various Lewis acids or other cationic initiators.

Table 1: Polymerization Methods for Vinyl Ethers

Polymerization MethodKey FeaturesTypical Initiators
Cationic PolymerizationSuitable for electron-rich monomers like vinyl ethers.Lewis acids (e.g., BF3, AlCl3), protic acids.
Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) PolymerizationProvides good control over molecular weight and dispersity.Requires a chain transfer agent in addition to a cationic initiator.
Organocatalytic Stereoselective Cationic PolymerizationAllows for control over the stereochemistry of the polymer.Chiral Brønsted acids.

This compound can be copolymerized with other monomers to create copolymers with a wide range of properties. nih.gov The incorporation of the m-tolyl vinyl ether units into a polymer backbone can influence its mechanical strength, flexibility, and optical characteristics such as refractive index and transparency. arxiv.org

For example, copolymerizing this compound with a flexible monomer could result in a tougher, more impact-resistant material. Conversely, copolymerization with a rigid monomer could enhance the material's stiffness and thermal stability. The ability to precisely control the copolymer composition and architecture (e.g., random, block, or graft copolymers) allows for the fine-tuning of these properties to meet the demands of specific applications. arxiv.orgnih.gov This tailored approach is critical in the development of advanced materials for electronics, coatings, and biomedical devices. arxiv.orgmdpi.com

Table 2: Potential Effects of Copolymerization on Material Properties

Comonomer TypePotential Impact on Copolymer PropertiesExample Applications
Flexible Monomers (e.g., alkyl vinyl ethers)Increased flexibility, lower glass transition temperature.Adhesives, sealants.
Rigid Monomers (e.g., styrene)Increased stiffness, higher glass transition temperature.Engineering plastics, structural components.
Functional Monomers (e.g., carrying hydroxyl or carboxyl groups)Introduces specific functionalities for crosslinking or further modification.Coatings, hydrogels.

Advanced Synthetic Methodologies Employing this compound or its Derivatives as Substrates

The unique reactivity of this compound and its derivatives has led to the development of novel and efficient synthetic methodologies. For instance, its derivatives can be used in transition metal-catalyzed cross-coupling reactions to form complex molecular frameworks. bath.ac.uk

One area of interest is the use of substituted vinyl ethers in tandem or cascade reactions, where multiple chemical transformations occur in a single pot. This approach is highly efficient as it reduces the number of purification steps and minimizes waste. For example, a derivative of this compound could be designed to undergo an intramolecular cyclization reaction upon activation with a catalyst, leading to the rapid construction of heterocyclic compounds.

Furthermore, the development of new catalysts and reaction conditions continues to expand the synthetic utility of vinyl ethers. For example, photocurable polymers can be formulated using vinyl ether components, which react rapidly upon exposure to UV light. google.com These advanced methodologies are crucial for the efficient and sustainable synthesis of complex molecules and functional materials.

Catalytic Relevance and Applications (e.g., as ligands or promoters)

While direct applications of this compound as a ligand or a promoter in catalytic systems are not extensively documented in publicly available research, its primary catalytic relevance lies in its role as a monomer in polymerization reactions. The vinyl ether group is susceptible to cationic polymerization, a process where a catalytic initiator is employed to produce polymers with various properties.

Historically, the polymerization of vinyl ethers, including the meta-cresyl derivative, has been achieved using Friedel-Crafts type catalysts. These catalysts are strong Lewis acids that can initiate the polymerization of the electron-rich vinyl ether monomer.

For instance, early patents describe the polymerization of meta-cresyl vinyl ether to form resinous materials. One such method involves the use of zinc chloride as a catalyst. When meta-cresyl vinyl ether is treated with zinc chloride at room temperature, it undergoes polymerization to yield a colorless, balsam-like, and highly adhesive resin. google.com This resulting polymer exhibits solubility in various organic solvents such as ethyl ether, acetone, butyl acetate, and benzene (B151609), while being less soluble in ethyl alcohol and benzine. google.com The polymerization can also be conducted at elevated temperatures, between 80 to 95 °C, which influences the properties of the final polymeric product. google.com

Another documented method for the polymerization of vinyl ethers, including meta-cresyl vinyl ether, utilizes a catalyst system composed of a Friedel-Crafts catalyst complexed with an organic nitro compound in an aromatic solvent. google.com For example, a catalyst can be prepared by complexing aluminum chloride with nitromethane (B149229) in toluene. google.com This complex is then used to initiate the polymerization of the vinyl ether monomer. The reaction typically proceeds rapidly, with a noticeable increase in viscosity and temperature. google.com The resulting amorphous polymer is then recovered by precipitation in a non-solvent like methanol. google.com

The following table summarizes representative catalytic systems for the polymerization of m-cresyl vinyl ether based on historical patent literature.

Catalyst SystemMonomerSolventKey ObservationsProduct Description
Zinc Chloridemeta-Cresyl vinyl etherNone (neat)Slow polymerization at room temperature over 2 days.Colorless, balsam-like, very sticky resin. google.com
Aluminum Chloride / Nitromethanemeta-Cresyl vinyl etherAromatic Solvent (e.g., Toluene)Immediate thickening and temperature rise upon catalyst addition.Amorphous polymer. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Ethenyloxy)-3-methylbenzene, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) or nucleophilic substitution. For example, reacting 3-methylphenol with vinyl bromide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Catalytic systems like Pd(PPh₃)₄ or CuI can enhance efficiency . Electrochemical methods, as demonstrated for analogous methoxybenzenes, may also reduce side reactions by controlling electron transfer . Optimize purity via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm via GC-MS (>95% purity).

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) to identify vinyl protons (δ 4.5–6.5 ppm) and methyl/aromatic protons (δ 2.3–7.2 ppm). ¹³C NMR confirms ether linkages (δ 60–100 ppm) .
  • Mass Spectrometry : GC-EI-MS for molecular ion ([M]⁺) at m/z 148 (C₉H₁₀O) and fragmentation patterns (e.g., loss of ethenyl group, m/z 105) .
  • IR : C-O-C stretch at ~1250 cm⁻¹ and aromatic C-H stretches at ~3000 cm⁻¹ .
  • Elemental Analysis : Validate empirical formula (C₉H₁₀O) with <0.3% deviation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (NIOSH-approved P95 masks) if airborne particles are generated .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Do not induce vomiting if ingested—seek medical attention .
  • Storage : In airtight containers under inert gas (N₂/Ar) at 4°C to prevent polymerization .

Advanced Research Questions

Q. How does the ethenyloxy substituent influence regioselectivity in C–H activation reactions involving this compound?

  • Methodological Answer : The ethenyloxy group directs C–H activation via π-coordination with transition metals (e.g., Pd, Cr). For example, tricarbonyl chromium complexes stabilize ortho-arylation in anisole derivatives, suggesting similar behavior in this compound . To study regioselectivity:

  • Perform kinetic isotope effect (KIE) experiments with deuterated analogs.
  • Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and orbital interactions .
  • Compare reaction outcomes with/without directing groups (e.g., pyridine auxiliaries) .

Q. What experimental and computational approaches can elucidate the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze intermediates via LC-MS/MS .
  • Biodegradation : Use soil microcosms with GC-MS to track metabolite formation (e.g., 3-methylcatechol) .
  • Computational Models : Apply EPI Suite to predict half-life (t₁/₂) and bioaccumulation potential (log Kow) .

Q. How can physiologically based pharmacokinetic (PBPK) modeling be adapted to predict the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems?

  • Methodological Answer :

  • Data Collection : Measure octanol-water partition coefficient (log P) and plasma protein binding in vitro.
  • Model Construction : Use analog chemicals (e.g., ethylbenzene) from PBPK knowledge bases to estimate tissue-specific partition coefficients .
  • Validation : Compare model outputs with in vivo rodent data (e.g., hepatic clearance rates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.